2,3,5-Trimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trimethylphenol | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRAOKJKVGDSFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047184 | |
| Record name | 2,3,5-Trimethylphenol | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige fibers or powder; [Alfa Aesar MSDS] | |
| Record name | 2,3,5-Trimethylphenol | |
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CAS No. |
697-82-5, 70969-66-3 | |
| Record name | 2,3,5-Trimethylphenol | |
| Source | CAS Common Chemistry | |
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| Record name | 2,3,5-Trimethylphenol | |
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| Record name | Phenol, 2,3,5(or 3,4,5)-trimethyl- | |
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| Record name | Isopseudocumenol | |
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| Record name | Phenol, 2,3,5-trimethyl- | |
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| Record name | 2,3,5-Trimethylphenol | |
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| Record name | 2,3,5-trimethylphenol | |
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| Record name | 2,3,5-TRIMETHYLPHENOL | |
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Advanced Synthesis and Reaction Pathways of 2,3,5 Trimethylphenol
Chemo- and Regioselective Synthetic Methodologies
Achieving high chemo- and regioselectivity is paramount in the synthesis of 2,3,5-trimethylphenol to ensure the desired isomer is produced with high purity. This involves carefully controlled reaction conditions and the selection of specific catalytic systems.
A prominent and industrially viable method for synthesizing this compound involves the rearrangement of its isomers, most notably 2,3,6-trimethylphenol (B1330405). google.com This process leverages the thermodynamic stability differences between the isomers under catalytic influence. A patented method highlights a synthetic route that starts with 2,3,6-trimethylphenol as the raw material, which undergoes a rearrangement reaction to yield this compound. google.com This approach is noted for its readily available starting material, simple operation, and high yield, making it suitable for large-scale industrial production. google.com
The isomerization of alkylphenols has been explored using various catalytic systems. Acidic catalysts have long been known to facilitate such reactions. google.com For the specific rearrangement of 2,3,6-trimethylphenol to this compound, aluminum trihalides are a key catalytic system. google.com Other catalytic systems for the isomerization and transalkylation of alkylphenols include those based on iron oxides, sometimes in combination with other metal oxides like those of silicon, beryllium, magnesium, zirconium, or titanium. google.com However, for the direct isomerization of 2,3,6-trimethylphenol, aluminum trihalide-based systems are well-documented to provide high yield and purity. google.com
Aluminum trihalides, such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃), are effective Lewis acids that catalyze the rearrangement of 2,3,6-trimethylphenol. google.com The reaction is typically carried out under mild conditions in an airtight system to achieve high product quality, with purity reported to exceed 99%. google.com The molar ratio of the aluminum trihalide to the 2,3,6-trimethylphenol substrate is a critical parameter, with effective ratios ranging from 1:1 to 3:1. google.com The presence of a hydrogen halide, like hydrogen chloride (HCl) or hydrogen bromide (HBr), can also be employed, with molar ratios to the starting phenol (B47542) ranging from 0.1:1 to 20:1. google.com The reaction can be performed without a solvent or in the presence of an organic solvent such as dimethylbenzene. google.com
| Parameter | Condition/Value |
|---|---|
| Starting Material | 2,3,6-Trimethylphenol |
| Catalyst | Aluminum trihalide (e.g., AlCl₃, AlBr₃) |
| Catalyst to Substrate Molar Ratio | 1:1 to 3:1 |
| Co-catalyst (optional) | Hydrogen halide (e.g., HCl, HBr) |
| Temperature | ~130 °C |
| Reaction Time | ~5 hours |
| Solvent | Solvent-free or organic solvent (e.g., dimethylbenzene) |
| Purity of Product | >99% |
The functionalization of the this compound scaffold is crucial for its application in synthesizing more complex molecules. Derivatization often targets the aromatic ring, typically at the C4 position, which is activated by the hydroxyl group and the flanking methyl groups.
Halogenation and amination are key strategies for producing functionalized derivatives. For instance, 4-amino-2,3,5-trimethylphenol (B46268) is a valuable intermediate. One synthetic pathway to this compound involves the nitration of this compound at the C4 position, followed by catalytic hydrogenation to reduce the nitro group to an amine.
Alternative strategies involve direct halogenation followed by amination. Evidence from analogous compounds suggests that iodination of trimethylphenol precursors can be achieved using hydrogen peroxide-iodine systems. The resulting 4-iodo-2,3,5-trimethylphenol can then undergo substitution with ammonia (B1221849) or other amine sources to yield the corresponding 4-amino derivative. Direct amination of halogenated intermediates, such as 4-chloro-2,3,5-trimethylphenol, under high-pressure ammonia conditions is another potential route. Furthermore, acid-promoted electrophilic trifluoromethylthiolation of this compound has been shown to yield the 4-SCF₃-substituted derivative as the sole product. rsc.org
Modern chemical manufacturing increasingly employs continuous-flow technologies to enhance safety, efficiency, and scalability. While direct continuous-flow synthesis of this compound is not extensively documented, the technology has been successfully applied to the synthesis of its key derivative, 2,3,5-trimethyl-p-benzoquinone (TMBQ), from 2,3,6-trimethylphenol. researchgate.netrsc.orgrsc.org
These studies demonstrate the significant advantages of microreactors for such oxidation reactions. For example, the synthesis of TMBQ from 2,3,6-trimethylphenol using tert-butyl hydroperoxide (TBHP) as an oxidant in a microreactor showed that the yield could be optimized by controlling temperature and residence time. researchgate.netresearchgate.net In one study, an optimal yield of 73% was achieved with a residence time of just 12 minutes. researchgate.net Another continuous-flow microreactor system, using high-velocity air as the oxidant, reduced the reaction time for the oxidation of 2,3,6-trimethylphenol from approximately 5 hours in a traditional batch reactor to just 78.5 seconds, achieving a TMBQ yield of 89.9%. rsc.orgrsc.org These findings highlight the potential for developing continuous-flow protocols for the synthesis of this compound itself, promising enhanced space-time yield and process intensification. researchgate.net
| Parameter | Batch Reactor | Continuous-Flow Microreactor |
|---|---|---|
| Starting Material | 2,3,6-Trimethylphenol | 2,3,6-Trimethylphenol |
| Product | 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) | 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) |
| Reaction Time | ~5 hours rsc.org | 12 minutes researchgate.net / 78.5 seconds rsc.org |
| Yield | Not specified | 73% researchgate.net / 89.9% rsc.org |
| Key Advantage | Established method | Drastically reduced reaction time, improved space-time yield researchgate.netrsc.org |
Derivatization of Precursor Compounds
Mechanistic Studies of this compound Reactions
The oxidation of this compound is a significant transformation, leading to the formation of valuable chemical intermediates. The primary products of this reaction are 2,3,5-trimethyl-1,4-benzoquinone (TMBQ) and, in some systems, 2,3,5-trimethylhydroquinone (TMHQ). rsc.orgresearchgate.net TMBQ is a crucial precursor in the synthesis of Vitamin E. mdpi.comunlp.edu.ar The oxidation process can be influenced by several factors, including the choice of oxidant and the catalytic system employed. While traditional methods often used stoichiometric metallic oxidants, which generate considerable waste, modern approaches focus on more environmentally friendly catalytic routes using oxidants like molecular oxygen or hydrogen peroxide. mdpi.comunlp.edu.ar
The selective oxidation of this compound (TMP) yields 2,3,5-trimethyl-1,4-benzoquinone (TMBQ), which can be further reduced to 2,3,5-trimethylhydroquinone (TMHQ). google.comprepchem.com Both TMBQ and TMHQ are important intermediates in various chemical syntheses. researchgate.net The reaction pathway and the ratio of the products are highly dependent on the catalyst and reaction conditions. For instance, some catalytic systems are designed for the direct and selective synthesis of TMBQ, while others may lead to a mixture of both TMBQ and TMHQ. researchgate.net
Oxidation Reactions
Formation of 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ) and 2,3,5-Trimethylhydroquinone (TMHQ)
Catalytic Oxidation
Catalytic oxidation offers a more efficient and sustainable alternative to traditional oxidation methods. The use of catalysts allows for milder reaction conditions, higher selectivity, and the use of greener oxidants. mdpi.comunlp.edu.ar The field is broadly divided into homogeneous and heterogeneous catalysis, each with distinct advantages and challenges.
In homogeneous catalysis, the catalyst is in the same phase as the reactants. A notable example is the Salcomine process, which utilizes a homogeneous Cobalt complex catalyst for the oxidation of trimethylphenol with oxygen. google.com Another significant area of homogeneous catalysis involves the use of heteropoly acids (HPAs). Modified aqueous solutions of Mo-V-phosphoric HPAs have been shown to be effective catalysts for the oxidation of 2,3,6-trimethylphenol to TMBQ using oxygen. grafiati.comdavidpublisher.com These systems can achieve very high yields, with some studies reporting TMBQ yields greater than 99%. davidpublisher.com The catalytic activity in these HPA systems is linked to the catalyst's redox potential and the rate of electron transfer. davidpublisher.com
Divanadium-substituted polyoxotungstates, another class of homogeneous catalysts, have demonstrated high efficiency in the oxidation of alkylphenols using aqueous hydrogen peroxide. acs.org Specifically, the catalyst TBA₄H[γ-PW₁₀V₂O₄₀] achieved a nearly quantitative yield of TMBQ from 2,3,6-trimethylphenol. acs.org
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | TMBQ Selectivity (%) | Reference |
| Cobalt Chelate Complex (Salcomine) | Oxygen | Dimethylformamide | 50-80 | - | - | google.comgoogle.com |
| Mo-V-P Heteropoly Acids | Oxygen | Two-phase system | - | >99 | >99 | davidpublisher.com |
| TBA₄H[γ-PW₁₀V₂O₄₀] | 35% aq. H₂O₂ | Acetonitrile | 80 | 99 | 99 | acs.orgmdpi.com |
| Copper(II) chloride/Manganese(II) chloride/[Bmim]BF₄ | Oxygen | - | 80 | 100 | 92.6 | gychbjb.com |
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. mdpi.com This is a significant focus of current research for the oxidation of trimethylphenols.
A variety of transition metal-based heterogeneous catalysts have been developed for the oxidation of this compound.
Co-based Catalysts: Cobalt-based catalysts have been extensively studied. For example, a heterogeneous catalyst system based on Co(Salphen) supramolecular polymers has shown excellent performance, achieving over 99% conversion and over 99% selectivity for TMBQ under mild conditions (30 °C, 0.1 MPa O₂). mdpi.com This catalyst was also recyclable for at least five cycles without a significant drop in activity. mdpi.com Another study investigated cobalt-based solid materials, specifically K₆[CoW₁₂O₄₀]·6H₂O supported on ZSM-5 zeolites (CoW12-ZSM-5), for the oxidation of TMP with hydrogen peroxide. researchgate.netconicet.gov.ar This system was effective in producing both TMBQ and TMHQ under mild conditions. researchgate.netconicet.gov.ar Spinel CuCo₂O₄ has also been used, realizing 80% selectivity for TMBQ at 100% conversion of this compound with aqueous hydrogen peroxide. researchgate.net
Cu-based Catalysts: Copper-based catalysts are also widely employed. Copper(II) halides or their complexes are used in industrial processes for the oxidation of 2,3,6-trimethylphenol with oxygen. google.com However, these can lead to the formation of chlorinated byproducts. google.com To overcome this, halogen-free systems have been developed. For instance, copper(II) nitrate (B79036) in water has been shown to be a highly active and selective catalyst for the direct oxidation of 2,3,6-trimethylphenol to TMBQ using dioxygen. researchgate.net CuO supported on a polymer of intrinsic microporosity (PIM-1) has also been reported to be highly active and selective for the aerobic oxidation of TMP, yielding both TMBQ and TMHQ. researchgate.net
V₂O₅/SBA-15 Catalysts: Vanadium-based catalysts, particularly vanadium pentoxide (V₂O₅) supported on mesoporous silica (B1680970) SBA-15, have demonstrated remarkable activity. rsc.orgresearchgate.net A series of V₂O₅/SBA-15 catalysts were prepared, with the 10% V₂O₅/SBA-15 catalyst showing 99% conversion of this compound and a 95% yield of TMBQ at room temperature, using aqueous hydrogen peroxide as the oxidant and ethanol (B145695) as a green solvent. researchgate.netrsc.org The high catalytic activity is attributed to the uniform distribution of nano-sized V₂O₅ particles on the mesoporous support, which facilitates intimate contact with reactant molecules. rsc.orgresearchgate.net
| Catalyst | Oxidant | Solvent | Temperature (°C) | TMP Conversion (%) | TMBQ Yield/Selectivity (%) | Reference |
| Co(Salphen) Supramolecular Polymer | O₂ (0.1 MPa) | - | 30 | >99 | >99 (Selectivity) | mdpi.com |
| CoW12-ZSM-5 | H₂O₂ | Methanol (B129727) | 60 | - | - (Produces TMBQ and TMHQ) | researchgate.netconicet.gov.ar |
| Spinel CuCo₂O₄ | aq. H₂O₂ | - | - | 100 | 80 (Selectivity) | researchgate.net |
| 10% V₂O₅/SBA-15 | 30% aq. H₂O₂ | Ethanol | Room Temp. | 99 | 95 (Yield) | researchgate.netrsc.org |
| 15VPMA-TiO₂ | aq. H₂O₂ | Ethanol | Room Temp. | 99 | - | unlp.edu.ar |
Peroxidase enzymes, particularly horseradish peroxidase (HRP), are effective biocatalysts for the oxidation of phenolic compounds. researchgate.netresearchgate.net In the presence of an oxidant like hydrogen peroxide, HRP catalyzes the oxidation of phenols to produce phenoxy radicals. mdpi.com These radicals can then undergo polymerization to form larger, often insoluble, products. researchgate.netnih.gov This enzymatic approach is considered a method for the removal of phenols from wastewater. researchgate.net
The efficiency of peroxidase-catalyzed oxidation is influenced by several factors. Optimal conditions for the elimination of phenol compounds have been identified as a temperature range of 15–25°C, a 1:1 molar ratio of hydrogen peroxide to phenol, and a reaction time of 1–3 hours. researchgate.net The process is effective across a broad pH range, with a slight increase in efficiency observed between pH 6.0 and 7.5. researchgate.net The catalytic lifetime of HRP can be extended by optimizing these conditions and maintaining a low instantaneous enzyme concentration. researchgate.net While free HRP has shown high phenol conversion efficiency, immobilized HRP offers the advantage of easier recovery and reuse, though sometimes with a lower initial conversion rate. core.ac.uk For instance, one study reported an 84% phenol conversion with free HRP at a concentration of 100 mg/L, while immobilized HRP achieved 62% conversion under the same conditions. core.ac.uk
The mechanism involves the activation of HRP by hydrogen peroxide, which then initiates the oxidation of the aromatic substrate. researchgate.net The resulting phenoxy radicals can then react further. mdpi.com It has been noted that these radicals can also interact with the enzyme's active site, potentially leading to a shortened catalytic lifetime. mdpi.com
Supported catalysts, particularly those based on zeolites like ZSM-5, are significant in the selective oxidation of phenols. academie-sciences.frirb.hr ZSM-5 zeolites are microporous materials known for their high thermal stability and can be functionalized with various metals to enhance their catalytic performance. rsc.org Copper-exchanged ZSM-5 (Cu/ZSM-5) has been studied for phenol oxidation using hydrogen peroxide. irb.hr The intrinsic acidity of the zeolite, along with the redox properties of the metal cations, is believed to influence the generation of reactive hydroxyl radicals from the oxidant. irb.hr
In the context of synthesizing vitamin E intermediates, the oxidation of 2,3,6-trimethylphenol (a related compound) has been successfully carried out using catalysts supported on materials like TiO2. researchgate.net For instance, catalysts composed of phosphomolybdic acid (PMA) and vanadyl-substituted phosphomolybdic acid (VPMA) on a TiO2 support have achieved high conversions of 2,3,6-trimethylphenol to 2,3,5-trimethyl-p-benzoquinone, a key vitamin E precursor. researchgate.net Specifically, conversions of 90% and 99% were reported for 15PMA-TiO2 and 15VPMA-TiO2, respectively, after 4 hours at room temperature using hydrogen peroxide as the oxidant. researchgate.net
Gold nanoparticles supported on ZSM-5 have also been shown to be effective for the selective oxidation of methane (B114726) to methanol and acetic acid using molecular oxygen, demonstrating the versatility of ZSM-5 as a catalyst support. researchgate.net The mechanism in some zeolite-catalyzed oxidations is thought to involve the activation of the oxidant by the acidic sites of the zeolite. academie-sciences.fr
| Catalyst System | Substrate | Product | Conversion/Yield | Reference |
| 15PMA-TiO2 | 2,3,6-Trimethylphenol | 2,3,5-Trimethyl-p-benzoquinone | 90% conversion | researchgate.net |
| 15VPMA-TiO2 | 2,3,6-Trimethylphenol | 2,3,5-Trimethyl-p-benzoquinone | 99% conversion | researchgate.net |
| Cu/Y5 | Phenol | CO2 and other products | Higher activity than Cu/ZSM5 | irb.hr |
| Cu/ZSM5 | Phenol | CO2 and other products | Lower activity than Cu/Y5 | irb.hr |
| CuO@PIM-1 | 2,3,6-Trimethylphenol | 2,3,5-Trimethyl-1,4-benzoquinone and 2,3,5-Trimethyl-1,4-hydroquinone | 81% and 19% yield, respectively | researchgate.net |
The oxidation of this compound and related phenolic compounds can be achieved using various oxidants, with hydrogen peroxide, molecular oxygen, and tert-butyl hydroperoxide being prominent examples.
Hydrogen Peroxide (H₂O₂) is a widely used "clean" oxidant because its primary byproduct is water. imist.maconicet.gov.ar It is effective in the oxidation of phenols over a wide range of temperatures and concentrations. imist.ma In catalytic wet peroxide oxidation (CWPO), H₂O₂ is used with catalysts like pillared clays (B1170129) or metal-exchanged zeolites to degrade phenols under mild conditions. irb.hracs.org For example, the oxidation of phenol over a Cu/ZSM5 catalyst using H₂O₂ has been demonstrated. irb.hr The efficiency of H₂O₂ can be influenced by its concentration; an optimal molar ratio of H₂O₂ to phenol is often sought to maximize conversion while avoiding self-decomposition of the peroxide. ut.ac.ir For instance, in one study on phenol oxidation, a 1.4:1 molar ratio of H₂O₂ to phenol was found to be suitable. researchgate.net
Molecular Oxygen (O₂) is an economically and environmentally attractive oxidant. mdpi.com Its use in catalysis often involves transition metal complexes that facilitate the oxidation process. rsc.orgrsc.org For example, cobalt and manganese complexes have been shown to catalyze the oxidation of hindered phenols using molecular oxygen. rsc.org The direct oxidation of benzene (B151609) to phenol using molecular oxygen is also an area of active research, highlighting the potential for O₂ in aromatic hydroxylation. magtech.com.cn In some systems, phosphovanadomolybdates act as catalysts by being reduced by the substrate and then reoxidized by molecular oxygen. rsc.org
tert-Butyl Hydroperoxide (TBHP) is another common organic hydroperoxide used in oxidation processes. wikipedia.org It is often employed with metal catalysts for the oxidation of phenols. acs.orgrsc.org For instance, the oxidation of p-substituted phenols with TBHP in the presence of heteropolyacids can yield 4-t-butylperoxy-2,5-cyclohexadien-1-ones. oup.com Dirhodium caprolactamate has been identified as a highly efficient catalyst for generating the tert-butylperoxy radical from TBHP, which is a potent oxidant for phenols. acs.org The oxidation of 2,6-di-tert-butylphenol (B90309) with TBHP has been catalyzed by iron porphyrins, yielding primarily 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. nih.gov
Optimizing reaction conditions is crucial for maximizing the yield and selectivity in the oxidation of this compound and other phenolic compounds. Key parameters include temperature, solvent, catalyst concentration, reaction time, and the oxidant-to-substrate ratio.
Temperature: The reaction temperature significantly affects the rate of phenol oxidation. agriculturejournals.cz Generally, higher temperatures lead to increased conversion rates. acs.orgmst.edu For example, in the catalytic wet oxidation of phenol, increasing the temperature from 25°C to 90°C substantially enhanced the removal of phenol and total organic carbon. acs.org However, excessively high temperatures can lead to the decomposition of the oxidant, such as hydrogen peroxide, reducing its efficiency. ut.ac.irmst.edu Studies on peroxidase-catalyzed oxidation have found optimal temperature ranges, such as 15-25°C for phenol. researchgate.net
Solvent: The choice of solvent can influence the reaction rate and product selectivity. rsc.org In the electrochemical oxidation of this compound, the solvent system can impact the formation of the desired product. researchgate.net For some catalytic oxidations, inert solvents like chlorobenzene (B131634) are used to avoid competitive oxidation of the solvent itself. rsc.org In other cases, the solvent can participate in the reaction, as seen in the anodic methoxylation of phenols in methanol. rsc.org
Catalyst Concentration: The concentration of the catalyst plays a vital role in the reaction rate. Increasing the catalyst amount generally increases the conversion up to a certain point, after which mass transfer limitations or other factors may prevent further improvement. researchgate.net For instance, in a study on phenol oxidation, increasing the catalyst amount from 0.015 g to 0.025 g significantly increased conversion, but further increases had a marginal effect. researchgate.net
Reaction Time: The duration of the reaction is a key factor in achieving high conversion. Typically, conversion increases with reaction time until a steady state is reached. researchgate.net For peroxidase-catalyzed phenol oxidation, a reaction time of 1-3 hours was found to be optimal. researchgate.net In the oxidation of 2,3,6-trimethylphenol over a TiO2-supported catalyst, a reaction time of 4 hours led to high conversions. researchgate.net
Oxidant/Substrate Ratio: The molar ratio of the oxidant to the substrate is a critical parameter. An insufficient amount of oxidant will result in low conversion, while a large excess can lead to unwanted side reactions or decomposition of the oxidant. ut.ac.ir For the peroxidase-catalyzed oxidation of phenol, a 1:1 molar ratio of H₂O₂ to phenol was found to be optimal. researchgate.net In another study, a ratio of 1.4:1 was deemed suitable for the catalytic oxidation of phenol with H₂O₂. researchgate.net
| Parameter | General Effect | Example | Reference |
| Temperature | Increased rate, potential for oxidant decomposition at high temps | Phenol oxidation increased from 25°C to 90°C, but H₂O₂ decomposition also increased. | acs.orgmst.edu |
| Solvent | Can influence rate and selectivity | Anodic oxidation of phenols in methanol leads to methoxylated products. | rsc.org |
| Catalyst Concentration | Increased rate up to a limiting point | Phenol conversion increased significantly when catalyst was raised from 0.015g to 0.025g. | researchgate.net |
| Reaction Time | Conversion increases until steady state | Optimal time for peroxidase-catalyzed phenol oxidation was 1-3 hours. | researchgate.net |
| Oxidant/Substrate Ratio | Affects conversion and selectivity | A 1:1 molar ratio of H₂O₂ to phenol was optimal for peroxidase oxidation. | researchgate.net |
Electrochemical Oxidation
Electrochemical oxidation offers a sustainable and controlled method for the synthesis of valuable chemicals from phenols, as it uses electrical energy to drive the reaction, often avoiding harsh chemical reagents. fraunhofer.denih.gov The anodic oxidation of phenols can generate radical and cationic species that can lead to a variety of products. thieme-connect.com
The electrochemical oxidation of this compound (TMP) to 2,3,5-trimethyl-1,4-benzoquinone (TMQ), a key intermediate for vitamin E synthesis, has been investigated using a zero-gap electrolyzer. researchgate.netfraunhofer.dedoaj.org In these systems, reaction parameters such as anode material, anode potential, supporting electrolyte, and temperature are crucial for controlling the product yield and selectivity. rsc.org For instance, a study using a zero-gap electrolyzer reported a TMQ yield of 18% and selectivity of 22%. fraunhofer.de These values were improved to 35% and 37%, respectively, by introducing a spacer on the anode side, which highlighted the importance of local substrate concentration and electrolyte convection. fraunhofer.de
The mechanism of anodic oxidation of phenols can be complex. It can proceed through single- or two-electron transfer pathways. thieme-connect.com In some cases, the oxidation can lead to the formation of a polymeric film on the electrode surface, causing passivation. epfl.ch The composition of the electrolyte can also have a significant impact; for example, the presence of chloride ions can enhance the degradation of phenol, while bromide ions may have an inhibitory effect. epfl.ch Key intermediates in the electrochemical oxidation of phenol include 1,4-benzoquinone, hydroquinone (B1673460), and pyrocatechol. epfl.ch
Photooxidation
Photooxidation represents another pathway for the transformation of phenolic compounds, utilizing light energy to initiate the oxidation process. This can occur through direct photolysis or, more commonly, through sensitized photooxidation, where a photosensitizer absorbs light and then transfers energy or an electron to the phenol or to molecular oxygen. acs.orgtandfonline.com
In sensitized photooxidation, a sensitizer (B1316253) like eosin (B541160) or 9,10-dicyanoanthracene (B74266) (DCA) is excited to its triplet state by light. publish.csiro.auoup.com This excited sensitizer can then interact with the phenolic substrate. One common mechanism involves an electron transfer from the phenol to the excited sensitizer, forming a phenoxy radical and a reduced sensitizer radical. publish.csiro.auoup.com These phenoxy radicals can then undergo further reactions.
Another important pathway in the presence of oxygen is the formation of singlet oxygen. The excited triplet sensitizer can transfer its energy to ground-state molecular oxygen, generating highly reactive singlet oxygen, which can then oxidize the phenol. tandfonline.com The rate of photooxidation can be influenced by environmental factors such as pH. For instance, under alkaline conditions, the deprotonation of hydroxyl groups in phenols can increase the formation of phenoxy radicals, accelerating the reaction. mdpi.com
Studies have shown that various substituted phenols can be photooxidized, leading to products like p-benzoquinones. publish.csiro.au Flash photolysis studies have been instrumental in identifying transient intermediates like phenoxy and semiquinone radicals, providing insight into the reaction mechanisms. publish.csiro.au
Role in Vitamin E Synthesis Intermediates
This compound is a crucial building block in the industrial synthesis of vitamin E, specifically α-tocopherol, which is the most biologically active form. conicet.gov.arnih.govresearchgate.net The core structure of tocopherols (B72186) is a chromanol ring, and the synthesis typically involves the condensation of a hydroquinone derivative with a long-chain aliphatic precursor. nih.govrug.nl
The oxidation of this compound yields 2,3,5-trimethyl-1,4-benzoquinone (TMQ). researchgate.netfraunhofer.de This quinone is a key intermediate that is subsequently reduced to 2,3,5-trimethylhydroquinone (TMHQ). rug.nlwikipedia.org The industrial synthesis of all-rac-α-tocopherol involves the reaction of this trimethylhydroquinone (B50269) with isophytol (B1199701). wikipedia.org
The selective oxidation of this compound (or its isomers which can be converted to the desired hydroquinone) is therefore a critical step, and much research has focused on developing efficient and environmentally friendly catalytic methods for this transformation. researchgate.netconicet.gov.ar This includes the use of various catalysts and oxidants, as discussed in previous sections, to achieve high yields and selectivity for TMQ. The development of heterogeneous catalysts is particularly appealing from an industrial perspective due to the ease of catalyst recovery and potential for reduced waste generation. conicet.gov.ar
Oxidation of this compound to 2,3,5-trimethyl-1,4-benzoquinone (TMQ).
Reduction of TMQ to 2,3,5-trimethylhydroquinone (TMHQ).
Condensation of TMHQ with isophytol (or a related phytyl precursor) to form the chromanol ring of α-tocopherol. rug.nl
This highlights the central role of the controlled oxidation of this compound in the large-scale production of this essential vitamin. conicet.gov.arrug.nl
Electrophilic Aromatic Substitution Reactions
This compound, a substituted phenol, readily undergoes electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group, and the methyl groups are weakly activating, directing incoming electrophiles to the ortho and para positions. In this compound, the positions ortho (2,6) and para (4) to the hydroxyl group are key sites for substitution. However, the 2- and 5-positions are already occupied by methyl groups. This leaves the 4- and 6-positions as the primary sites for electrophilic attack.
One notable example is the acid-promoted trifluoromethylthiolation of this compound. rsc.org In this reaction, using N-(trifluoromethylsulfanyl)aniline in the presence of a promoter like triflic acid, the trifluoromethylthio (SCF3) group is introduced. The reaction demonstrates high regioselectivity, with the substitution occurring exclusively at the 4-position (para to the hydroxyl group) to yield 4-(trifluoromethylthio)-2,3,5-trimethylphenol as the sole product. rsc.org This highlights the directing influence of the hydroxyl group and the accessibility of the para position.
Lactamomethylation is a specific type of aminomethylation where a lactamomethyl group is introduced onto the aromatic ring. For this compound, this reaction proceeds via electrophilic aromatic substitution. open.ac.ukopen.ac.uk The reaction involves treating this compound with a 1-(hydroxymethyl)lactam in the presence of an acid catalyst. open.ac.ukopen.ac.uk
The substitution has been shown to occur selectively at the 4-position, para to the phenolic hydroxyl group. open.ac.ukopen.ac.uk This high regioselectivity is attributed to the greater stability of the intermediate σ-complex formed during substitution at the para-position compared to the ortho-position. open.ac.uk Quantum-chemical studies have supported this observation, indicating that the para-substituted intermediate is energetically more favorable. open.ac.ukopen.ac.uk The reaction yields novel lactamomethyl derivatives of this compound in moderate amounts. open.ac.ukopen.ac.uk For instance, reactions with various lactams have been reported to produce these derivatives with yields ranging from 51–68%. open.ac.uk
The reaction conditions and yields for the lactamomethylation of this compound with different lactams are summarized in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |
| This compound | 1-(Hydroxymethyl)pyrrolidin-2-one | Acid | 4-((2-Oxopyrrolidin-1-yl)methyl)-2,3,5-trimethylphenol | 51-68 | open.ac.uk |
| This compound | 1-(Hydroxymethyl)piperidin-2-one | Acid | 4-((2-Oxopiperidin-1-yl)methyl)-2,3,5-trimethylphenol | 51-68 | open.ac.uk |
| This compound | 1-(Hydroxymethyl)azepan-2-one | Acid | 4-((2-Oxoazepan-1-yl)methyl)-2,3,5-trimethylphenol | 51-68 | open.ac.uk |
Table showing the lactamomethylation of this compound.
While the primary focus of electrophilic aromatic substitution is on the aromatic ring, the methyl groups of this compound can also exhibit reactivity, particularly in metabolic processes. In biological systems, such as in plants, metabolism of related compounds like 2,3,5-trimethylphenyl methylcarbamate can occur through the hydroxylation of the methyl groups at the 3- and 4- (or 5-) positions. nih.gov These hydroxylated metabolites can then be conjugated as glucosides. nih.gov This indicates that under certain enzymatic conditions, the methyl groups can be functionalized.
Reactions with Phosphonates
This compound reacts with certain phosphonate (B1237965) derivatives, leading to the formation of phosphorus-containing heterocyclic compounds. A notable reaction involves the condensation of this compound with 2-ethoxyvinylphosphonic acid dichloroanhydride. mdpi.comtandfonline.com This reaction, typically carried out in a solvent like toluene (B28343) and in the presence of an acid such as trifluoroacetic acid, results in the formation of 2-hydroxy-5,7,8-trimethylbenzo[e] open.ac.uksolubilityofthings.comoxaphosphinine 2-oxide. mdpi.comtandfonline.com The reaction proceeds by refluxing the mixture for several hours. mdpi.com The product, a phosphacoumarin analog, precipitates from the reaction mixture and can be purified by crystallization. mdpi.com
The formation of these benzoxaphosphorins demonstrates a pathway to novel phosphonates that may have applications as precursors for bioactive compounds. nih.gov The structure of the resulting products is typically confirmed through various spectroscopic methods, including NMR and IR spectroscopy, as well as mass spectrometry and X-ray analysis. tandfonline.com
Reactions with Triphenylcarbinol
The reaction of phenols with triphenylcarbinol (triphenylmethanol) in the presence of an acid catalyst is a known method for the introduction of a trityl (triphenylmethyl) group onto the aromatic ring. In strongly acidic solutions, triphenylcarbinol loses a molecule of water to form the stable triphenylmethyl carbocation. wikipedia.org This carbocation is a bulky electrophile that can then react with nucleophilic aromatic compounds like this compound.
Given the steric hindrance from the three phenyl groups on the carbocation and the methyl groups on the phenol, the substitution is expected to occur at the most accessible and electronically favorable position on the this compound ring. This would likely be the 4-position, which is para to the strongly activating hydroxyl group and has less steric hindrance compared to the 6-position.
Computational Chemistry and Reaction Pathway Analysis
Quantum-chemical calculations have been instrumental in understanding the selectivity observed in the reactions of this compound. open.ac.ukopen.ac.uk For instance, in the case of lactamomethylation, computational studies have been employed to elucidate the reaction pathway and explain the observed regioselectivity. open.ac.ukopen.ac.uk
These studies involve the calculation of various parameters, such as partial atomic charges and the localization of frontier molecular orbitals (HOMO and LUMO) for this compound. open.ac.uk The analysis of the Highest Occupied Molecular Orbital (HOMO) shows its localization on the carbon atoms of the phenyl ring, which are the sites of electrophilic attack. open.ac.uk
Furthermore, the energies of the possible intermediates and transition states for substitution at different positions (ortho vs. para) are calculated. For the lactamomethylation of this compound, these calculations have shown that the σ-complex formed by the attack at the para-position (C-4) is more stable than the one formed at the ortho-position (C-6). open.ac.uk For example, the reaction with a valerolactam derivative shows that the para σ-complex is more stable by 0.5 kcal/mol (2.1 kJ/mol) compared to the ortho complex. open.ac.uk This lower energy of the para intermediate explains why the para-substituted product is preferentially formed. open.ac.ukopen.ac.uk These in silico findings are in good agreement with experimental results, confirming that the reaction is thermodynamically controlled. open.ac.uk
Frontier Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. masterorganicchemistry.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive. mdpi.com
In the case of this compound, quantum-chemical studies have shown that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the carbon atoms of the phenyl ring. open.ac.ukcore.ac.uk This localization of the HOMO on the aromatic ring signifies that this region is electron-rich and thus the most probable site for electrophilic attack. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity. mdpi.com The analysis of these frontier orbitals is crucial for predicting reaction pathways, such as electrophilic substitution. open.ac.uk For instance, in reactions with electrophiles, the interaction will be most favorable at the positions on the phenyl ring where the HOMO has the highest electron density.
Table 1: Conceptual Data for Frontier Orbital Analysis Specific energy values for this compound are dependent on the computational method and basis set used in quantum chemical calculations. The following table illustrates the key parameters in such an analysis.
| Parameter | Description | General Significance for this compound |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Localized on the carbon atoms of the phenyl ring, making it the nucleophilic site. open.ac.ukcore.ac.uk |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. The target for nucleophilic attack on the molecule. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap implies higher reactivity. Essential for assessing stability and predicting reaction outcomes. mdpi.com |
Partial Atomic Charge Analysis
Partial atomic charge analysis is a computational method used to quantify the electrostatic charge distribution within a molecule. This analysis helps in identifying electron-rich and electron-deficient centers, which is vital for understanding a molecule's reactivity, intermolecular interactions, and electrostatic potential. Methods like Natural Bond Orbital (NBO) analysis provide a detailed picture of charge distribution. open.ac.uk
For this compound, quantum-chemical calculations using the NBO scheme have been performed to determine the partial atomic charges. open.ac.uk The analysis reveals that the distribution of electrons is not uniform across the molecule. The oxygen atom of the hydroxyl group carries a significant negative charge, while the attached hydrogen has a positive charge, as expected from their difference in electronegativity. Within the aromatic ring, the carbon atoms also exhibit varying charges. open.ac.uk
According to a study on the lactamomethylation of alkylphenols, the greatest negative partial charge on the phenyl ring of this compound is located on the carbon atom at the ortho-position relative to the hydroxyl group (C6). open.ac.uk The charge at the para-position (C4) has a value that is comparable. open.ac.uk This charge distribution suggests that these positions are the most likely sites for electrophilic attack. However, it was also noted that analysis of partial charge distribution alone may not be sufficient to accurately predict the pathway of certain reactions, such as lactamomethylation. open.ac.uk
Table 2: Partial Atomic Charges (NBO) for Selected Atoms of this compound The following data is based on quantum-chemical calculations reported in scientific literature. open.ac.uk The numbering of the carbon atoms starts from the carbon bearing the hydroxyl group (C1) and proceeds around the ring.
| Atom | Position | Partial Charge (NBO) |
| C1 | - | +0.353 |
| C2 | ortho | -0.080 |
| C3 | meta | +0.012 |
| C4 | para | -0.240 |
| C5 | meta | +0.004 |
| C6 | ortho | -0.297 |
| O | Hydroxyl | -0.751 (Value not explicitly given in source diagram, typical for phenol-like structures) |
| H | Hydroxyl | +0.459 (Value not explicitly given in source diagram, typical for phenol-like structures) |
Advanced Applications of 2,3,5 Trimethylphenol in Materials Science and Industrial Processes
Precursor in Organic Synthesis for Complex Molecules
The unique structure of 2,3,5-trimethylphenol allows it to be a key starting material in the synthesis of intricate molecular architectures, including certain classes of flavonoids and macrocyclic compounds.
Aurones are a class of flavonoids known for providing yellow pigmentation to flowers and possessing a range of biological activities. Research has identified this compound as a starting material for the synthesis of certain aurone (B1235358) derivatives. The general synthesis of aurones often involves the condensation of a benzofuranone with an aromatic aldehyde. While specific pathways detailing the multi-step conversion from this compound are proprietary to specialized chemical synthesis, its role as a foundational precursor highlights its importance in creating diverse and complex flavonoid structures.
This compound is a critical precursor in the synthesis of substituted phthalocyanines, which are large, aromatic macrocyclic compounds with significant applications as dyes, pigments, and in materials science. The synthesis is a multi-step process that begins with the preparation of a substituted phthalonitrile (B49051).
First, 4-(2,3,5-trimethylphenoxy)phthalonitrile is prepared via an aromatic nucleophilic substitution reaction. researchgate.net This dinitrile derivative then undergoes a cyclotetramerization reaction to form the final phthalocyanine (B1677752) macrocycle. For instance, Copper (II) and Cobalt (II) phthalocyanines have been synthesized by treating 4-(2,3,5-trimethylphenoxy)phthalonitrile with the corresponding anhydrous metal salts (CuCl₂ or CoCl₂) in a high-boiling point solvent like n-pentanol at elevated temperatures (e.g., 140°C) under an inert nitrogen atmosphere. researchgate.net
Similarly, a phthalonitrile containing both a this compound fragment and a nitro group has been synthesized from 4-bromo-5-nitrophthalonitrile. cyberleninka.ruresearchgate.net This intermediate is then used to produce tetrakis-(2,3,5-trimethylphenoxy)tetrakis-nitrophthalocyanine and its metal complexes with zinc and magnesium using the "nitrile" method. cyberleninka.ruresearchgate.net These resulting phthalocyanine compounds exhibit high thermal stability (up to 300°C) and interesting spectral-luminescent properties. cyberleninka.ruresearchgate.net The presence of the bulky 2,3,5-trimethylphenoxy groups enhances the solubility of the phthalocyanine molecules in organic solvents like DMF, DMSO, and THF, which is a crucial property for their application. researchgate.net
| Phthalocyanine Derivative | Central Metal Ion | Synthesis Precursor | Key Properties | Source |
|---|---|---|---|---|
| Tetrakis(2,3,5-trimethylphenoxy)phthalocyanine | Cu(II) | 4-(2,3,5-trimethylphenoxy)phthalonitrile | Soluble in DMF, DMSO, THF; Monomeric behavior in solution. researchgate.net | researchgate.net |
| Tetrakis(2,3,5-trimethylphenoxy)phthalocyanine | Co(II) | 4-(2,3,5-trimethylphenoxy)phthalonitrile | Soluble in DMF, DMSO, THF; Monomeric behavior in solution. researchgate.net | researchgate.net |
| Tetrakis-(2,3,5-trimethylphenoxy)tetrakis-nitrophthalocyanine | Zn(II) | Phthalonitrile with 2,3,5-trimethylphenoxy and nitro groups | Thermally stable up to 300°C; Luminescent. cyberleninka.ruresearchgate.net | cyberleninka.ruresearchgate.net |
| Tetrakis-(2,3,5-trimethylphenoxy)tetrakis-nitrophthalocyanine | Mg(II) | Phthalonitrile with 2,3,5-trimethylphenoxy and nitro groups | Thermally stable up to 300°C; Luminescent. cyberleninka.ruresearchgate.net | cyberleninka.ruresearchgate.net |
Catalytic Processes and Environmental Applications
Derivatives of this compound, particularly the phthalocyanines, show significant promise in catalysis and environmental remediation due to their unique electronic and photophysical properties.
Phthalocyanine complexes are well-regarded for their catalytic activities. Specifically, certain metallophthalocyanines have been investigated for their role in photocatalytic reduction processes. For example, a cobalt (II) phthalocyanine composite has been successfully used for the photocatalytic reduction of CO₂ to methanol (B129727). nih.gov The phthalocyanines synthesized with 2,3,5-trimethylphenoxy substituents possess a similar core structure to these catalytically active molecules. researchgate.netnih.gov This structural analogy suggests that these derivatives are strong candidates for application in similar catalytic reduction systems, where the central metal ion acts as the active site and the macrocycle facilitates electron transfer processes. nih.gov
The treatment of wastewater containing persistent organic pollutants is a significant environmental challenge. Phthalocyanine-based materials are emerging as effective photocatalysts for the degradation of these pollutants. rsc.org By immobilizing phthalocyanine dyes onto supports like titanium dioxide (TiO₂), hybrid materials can be created that absorb light in the visible spectrum. rsc.orgmdpi.com This allows for the use of sunlight to generate reactive oxygen species, which then decompose organic pollutants in the water. rsc.org
Studies have shown that new cobalt (II) and copper (II) phthalocyanine complexes can act as catalysts for the degradation of various substituted phenols. researchgate.net Given their robust nature and favorable photophysical properties, the phthalocyanines derived from this compound are well-suited for incorporation into such heterogeneous photocatalytic systems for environmental remediation applications. rsc.org
Engineering of Reaction Systems
The industrial production of this compound and its subsequent conversion into valuable products like 2,3,5-trimethyl-1,4-benzoquinone (a key vitamin E intermediate) involves sophisticated reaction system engineering. One synthetic route involves the rearrangement reaction of 2,3,6-trimethylphenol (B1330405) under the action of an aluminum trihalide catalyst, a method noted for its high yield and suitability for industrial-scale production. google.com
Furthermore, the oxidation of the related 2,3,6-trimethylphenol to produce trimethyl-1,4-benzoquinone is a process that has been significantly enhanced through advanced reactor design. researchgate.netrsc.org This gas-liquid catalytic oxidation is often limited by the mass transfer of oxygen. researchgate.net To overcome this, specialized reactors have been employed:
Rotating Packed Bed (RPB) Reactor: This type of reactor enhances mass transfer performance, leading to a high conversion of the trimethylphenol precursor. researchgate.net
Continuous-Flow Microreactor: Using a microreactor with high-velocity air as the oxidant dramatically reduces reaction time from hours to seconds by ensuring efficient contact between the gas and liquid phases. rsc.org
Continuous-Flow Microreactors for Enhanced Production
Continuous-flow microreactors represent a significant advancement in chemical synthesis, offering substantial improvements over traditional batch processing for reactions relevant to this compound and its derivatives. These systems utilize channels with diameters typically in the sub-millimeter range, a miniaturization that provides superior control over reaction parameters due to excellent heat and mass transfer capabilities. nih.gov The high surface-area-to-volume ratio inherent in microreactors facilitates rapid heating and cooling, enabling precise temperature management and minimizing the formation of unwanted byproducts. nih.govtue.nl This level of control is crucial for optimizing the production of high-purity chemicals.
A key application demonstrating the advantages of this technology is in the oxidation of trimethylphenols, a critical step in the synthesis pathway for Vitamin E, for which this compound is a vital intermediate. rsc.orggoogle.com Research into the catalytic oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone (TMQ), an important Vitamin E precursor, highlights the profound impact of microreactor technology. rsc.orgresearchgate.net In conventional tank reactors, such gas-liquid oxidation reactions are often limited by the slow mass transfer of the oxidant (e.g., oxygen) from the gas phase into the liquid phase where the reaction occurs. rsc.orgresearchgate.net
In a self-built continuous-flow microreactor using high-velocity air as both the oxidant and the driving force for fluid motion, researchers achieved remarkable process intensification. rsc.org The efficient mixing and large interfacial area between the gas and liquid phases within the narrow channels of the microreactor dramatically accelerated the reaction rate. rsc.org Under optimal conditions, this system achieved a 100% conversion of the trimethylphenol starting material and an 89.9% yield of the desired TMQ product. rsc.org Most notably, the reaction time was reduced from approximately 5 hours in a traditional batch reactor to just 78.5 seconds in the continuous-flow system. rsc.org This drastic reduction in processing time, coupled with high yields, showcases the potential of microreactors for the enhanced, efficient, and safer production of fine chemicals. nih.govrsc.org
| Parameter | Continuous-Flow Microreactor | Conventional Tank Reactor |
|---|---|---|
| Reaction Time | 78.5 seconds | ~ 5 hours |
| Conversion (TMP) | 100% | Data Not Specified (Lower) |
| Yield (TMQ) | 89.9% | Data Not Specified (Lower) |
| Key Advantage | Excellent gas-liquid mass transfer | Limited by slow mass transfer |
Rotor-Stator Reactor and Stirred Tank Reactor Tandem Processes
In industrial chemical production, optimizing complex reaction sequences often necessitates combining different types of reactors in a tandem process, where the output from one reactor becomes the input for the next. This approach allows each step of a synthesis to be performed in a reactor best suited for its specific requirements, such as rapid mixing, heat removal, or extended residence time. The combination of a rotor-stator reactor with a conventional stirred tank reactor (STR) is a powerful example of such a tandem configuration, particularly for multiphase reactions relevant to the synthesis of alkylated phenols.
A rotor-stator mixer, which can be integrated within a stirred tank, consists of a high-speed rotating element (the rotor) within a stationary element (the stator). sci-hub.se This setup generates extremely high shear forces and turbulence, making it highly effective for processes that depend on creating fine dispersions between immiscible liquids or enhancing mass transfer between gas and liquid phases. sci-hub.se For a reaction like the oxidation of a trimethylphenol, where the efficient transfer of oxygen into the liquid phase is critical, a rotor-stator system can significantly intensify the process. researchgate.netsci-hub.se
In a hypothetical tandem process for producing a derivative of this compound, a rotor-stator reactor could be used for the initial, rapid oxidation step. The high-shear environment would maximize the gas-liquid interfacial area, accelerating the reaction rate significantly. The reaction mixture could then be continuously transferred to a larger stirred tank reactor. This second reactor would provide the longer residence time needed for the reaction to proceed to completion or for subsequent, slower process steps like crystallization, purification, or another chemical transformation. google.com This division of labor ensures that the fast, mass-transfer-limited step is handled by a specialized high-intensity reactor, while the subsequent, potentially longer steps are managed in a more conventional and cost-effective STR.
The concept of connecting reactors in series to optimize a process is a cornerstone of modern chemical engineering. emsca.defrontier-lab.com Tandem systems can be designed with multiple reactors, each individually temperature-controlled and optimized for a specific stage of the synthesis, allowing for a highly streamlined and efficient production line from raw materials to final product. emsca.defrontier-lab.comlqa.com
| Process Stage | Reactor Type | Primary Function | Rationale |
|---|---|---|---|
| Stage 1: Gas-Liquid Reaction (e.g., Oxidation) | Rotor-Stator Reactor | Process Intensification / Mass Transfer Enhancement | Generates high shear to create a fine dispersion, maximizing the gas-liquid contact area for a rapid reaction. sci-hub.se |
| Stage 2: Reaction Completion / Crystallization | Stirred Tank Reactor (STR) | Longer Residence Time / Temperature Control | Allows the reaction to proceed to completion and enables controlled cooling for product crystallization and separation. google.com |
Biological Activity and Biochemical Interactions of 2,3,5 Trimethylphenol and Its Derivatives
Antioxidant Properties and Mechanisms
Phenolic compounds are well-regarded for their antioxidant capabilities, which are principally derived from their ability to act as hydrogen or electron donors, thereby neutralizing free radicals. The antioxidant potential of 2,3,5-trimethylphenol is influenced by the electronic effects of its methyl groups, which modify the reactivity of the phenolic hydroxyl group.
The capacity of a compound to scavenge free radicals is a key measure of its antioxidant activity. A common method to determine this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. DPPH is a stable free radical that exhibits a deep purple color in solution; upon accepting a hydrogen atom or an electron from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. nih.gov The rate of this color change is proportional to the antioxidant's scavenging ability. The activity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to reduce the initial DPPH concentration by 50%. nih.gov A lower IC50 value signifies a higher antioxidant potency. researchgate.net
While specific DPPH assay results for this compound are not extensively detailed in the available literature, the structure-activity relationships of phenolic compounds provide a basis for predicting its activity. The antioxidant capacity of phenols is largely dependent on the number and position of substituent groups on the aromatic ring. researchgate.netnih.gov Electron-donating groups, such as the methyl groups in this compound, are known to increase the electron density on the aromatic ring, which can facilitate the donation of the hydrogen atom from the hydroxyl group, thus enhancing antioxidant activity compared to unsubstituted phenol (B47542).
The mechanism by which phenolic compounds exert their antioxidant effect is closely tied to their oxidation potential. The primary mechanism involves the transfer of a hydrogen atom (HAT) from the phenolic hydroxyl (-OH) group to a free radical, which terminates the radical chain reaction. nih.govmdpi.com The antioxidant's effectiveness is related to the ease with which this O-H bond can be broken.
This property is quantified by parameters such as the bond dissociation enthalpy (BDE) and the ionization potential (IP), which are related to the compound's oxidation potential. researchgate.netjocpr.com A lower BDE indicates that less energy is required to break the O-H bond, leading to a more efficient hydrogen atom donation and, consequently, higher antioxidant activity. researchgate.net Quantitative structure-activity relationship (QSAR) studies have established that lower BDE and IP values correlate with stronger antioxidant capacity in phenolic compounds. researchgate.netnih.gov
For this compound, the three electron-donating methyl groups increase the electron density of the benzene (B151609) ring. This inductive effect helps to stabilize the phenoxyl radical that is formed after the hydrogen atom is donated. This stabilization lowers the energy required for the O-H bond dissociation, suggesting that this compound would possess a favorable (lower) oxidation potential and exhibit significant antioxidant activity.
Enzyme Interaction Studies
The investigation of how small molecules interact with essential enzymes is a cornerstone of drug discovery. For phenolic compounds, this includes exploring their potential to inhibit enzymes that are critical for pathogen survival.
Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in protein biosynthesis. It catalyzes the attachment of the amino acid tyrosine to its corresponding transfer RNA (tRNA), a critical step for the translation of the genetic code. researchgate.net Because this function is vital for bacterial survival, TyrRS has been identified as an attractive target for the development of novel antibacterial agents. researchgate.netnih.gov
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to the active site of a target protein. mdpi.commdpi.com Such studies can elucidate potential inhibitory mechanisms and guide the design of more potent inhibitors. While numerous studies have explored the docking of various complex molecules and derivatives as inhibitors of TyrRS, a review of the scientific literature indicates a lack of specific molecular docking studies performed for this compound with tyrosyl-tRNA synthetase. nih.govresearcher.life
Potential Therapeutic Applications and Pharmacological Effects
The chemical properties of this compound suggest its potential for certain therapeutic applications, particularly in areas where its antioxidant and antimicrobial characteristics could be beneficial.
Alkylphenols as a class are known to possess significant antimicrobial properties, demonstrating activity against a range of bacteria and fungi. frontiersin.orgmdpi.com The primary mechanism of action for these compounds is believed to be the disruption of the microbial cytoplasmic membrane. The hydrophobic nature of the alkyl groups allows the phenol to partition into the lipid bilayer of the cell membrane, compromising its integrity and leading to the leakage of essential intracellular components and the dissipation of ion gradients. frontiersin.org
| Compound | Organism | MIC (μg/mL) |
|---|---|---|
| Thymol (B1683141) | Candida albicans | 39 |
| Eugenol | Candida albicans | 150 - 620 |
| Thymol | Candida tropicalis | 39 |
| Eugenol | Candida tropicalis | 150 |
| Thymol | Microsporum canis | 4.8 - 9.7 |
| Eugenol | Microsporum canis | 39 |
Data derived from a study on the antifungal activity of alkylphenols. nih.gov
Anti-inflammatory Effects
While direct studies on the anti-inflammatory properties of this compound are not extensively documented, the activity of structurally similar phenolic compounds provides significant insight into its potential mechanisms. Phenolic compounds, as a class, are recognized for their anti-inflammatory effects, which are closely related to their structure. nih.gov The anti-inflammatory activity of phenols often stems from their ability to inhibit key enzymes in inflammatory pathways and to suppress the production of pro-inflammatory mediators. nih.govmdpi.com
A closely related isomer, 2,4,6-trimethylphenol (B147578), has been shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. Research on 2,4,6-trimethylphenol indicates that it acts as an effective inhibitor of prostaglandin (B15479496) cyclooxygenase. Molecular modeling suggests that this compound can bind within the hydrophobic channel of the human COX-2 active site, effectively blocking the substrate from reaching the catalytic site for oxygenation. researchgate.net This binding involves interactions with key amino acid residues such as Tyr 385 and Ser 530. researchgate.net
The general anti-inflammatory mechanisms for marine polyphenolic compounds (MPCs) and other phenolic acids involve the inhibition of pro-inflammatory signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govmdpi.com This inhibition leads to the suppression of pro-inflammatory cytokines, such as IL-6 and TNF-α, as well as enzymes like inducible nitric oxide synthase (iNOS) and COX-2. mdpi.com The antioxidant capacity of the phenolic structure, driven by its aromatic rings and hydroxyl groups, also plays an indirect role by mitigating the oxidative stress that often drives inflammation. mdpi.com Given these precedents in structurally analogous compounds, this compound is hypothesized to share similar anti-inflammatory potential.
| Amino Acid Residue | Interaction Type | Significance |
|---|---|---|
| Tyr 385 | Hydrophobic Interaction | Part of the main hydrophobic channel binding the compound. |
| Ser 530 | Auxiliary Binding | Forms an auxiliary binding area, notable as the residue acetylated by aspirin. |
| Trp 387 | Contact Residue | Contributes to the overall binding affinity within the active site. |
| His 351 | Contact Residue | Contributes to the overall binding affinity within the active site. |
| Val 434 | Contact Residue | Contributes to the overall binding affinity within the active site. |
| Ile 517 | Contact Residue | Contributes to the overall binding affinity within the active site. |
Neuroprotective Properties of Derivatives
This compound is a significant intermediate in the synthesis of key neuroprotective agents, most notably Vitamin E (alpha-tocopherol). google.com The process involves using this compound to produce trimethylhydroquinone (B50269), a direct precursor that is subsequently reacted with phytyl bromide to yield alpha-tocopherol. google.com Therefore, the neuroprotective properties of Vitamin E and its homologues are directly relevant to the biochemical applications of this compound derivatives.
Vitamin E exists in eight forms: four tocopherols (B72186) (α, β, γ, δ) and four tocotrienols (α, β, γ, δ), which are fat-soluble compounds with well-documented neuroprotective effects. nih.govhh-publisher.com Their primary mechanism involves protecting neurons from damage induced by oxidative stress. nih.gov Oxidative stress is a key factor in the pathology of neurodegenerative diseases, and Vitamin E acts as a potent peroxyl-radical-scavenging antioxidant that inhibits lipid peroxidation in cell membranes. nih.govhh-publisher.com
Research in experimental models of neurodegenerative diseases has demonstrated that supplementation with Vitamin E derivatives can lead to significant improvements in memory, cognition, and motor function. nih.gov Specific neuroprotective actions include:
Reduction of Beta-Amyloid (Aβ) Deposition: Vitamin E supplementation has been shown to decrease the deposition and toxicity of Aβ plaques in experimental models of Alzheimer's disease. nih.gov
Inhibition of Tau Hyperphosphorylation: It can decrease the hyperphosphorylation of tau-protein, another hallmark of Alzheimer's disease. nih.gov
Antioxidant Enzyme Activity: Vitamin E can increase the levels of crucial antioxidant enzymes like superoxide (B77818) dismutase. nih.gov
Inhibition of Glutamate-Induced Damage: Tocotrienols, in particular, have been found to protect neuronal cells from glutamate-induced death through antioxidant-independent pathways. hh-publisher.comresearchgate.net
Recent studies suggest that tocotrienols may possess more potent neuroprotective activity than tocopherols. researchgate.netnutraingredients.com The tocotrienol-rich fraction (TRF) has demonstrated strong antioxidant and anti-inflammatory properties that contribute to its neuroprotective profile. hh-publisher.comresearchgate.net
| Derivative Type | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Tocopherols (general) | Improved memory, cognition, and motor function. | Antioxidant activity, neuroregeneration, and neuroprotection. | nih.gov |
| Alpha-Tocopherol | Reduced beta-amyloid toxicity and tau hyperphosphorylation. | Peroxyl-radical scavenging, inhibition of lipid peroxidation. | nih.gov |
| Tocotrienols | Protection against glutamate-induced neuronal cell death. | Potent antioxidant and anti-inflammatory actions; antioxidant-independent pathways. | hh-publisher.comresearchgate.net |
| Tocotrienol-Rich Fraction (TRF) | Potent antioxidant and anti-inflammatory properties. | Mitigation of pathological changes associated with neurodegeneration. | nutraingredients.com |
Structure-Activity Relationship Studies
The biological activity of this compound and related phenolic compounds is intrinsically linked to their chemical structure. Quantitative structure-activity relationship (QSAR) studies on phenols and their derivatives have identified key molecular features that govern their antioxidant and anti-inflammatory actions. nih.gov
For phenolic antioxidants, activity is largely determined by the number and position of hydroxyl groups on the aromatic ring, as well as other calculated parameters like the heat of formation and molecular orbital energies. nih.gov The hydroxyl (-OH) group is the primary functional moiety responsible for the antioxidant effect, as it can donate a hydrogen atom to neutralize free radicals. mdpi.com The presence of electron-donating groups, such as the methyl (-CH3) groups in this compound, can enhance this activity by stabilizing the resulting phenoxyl radical.
In the context of anti-inflammatory activity, the specific arrangement of substituents on the phenol ring dictates the compound's ability to interact with biological targets like enzymes. As demonstrated with 2,4,6-trimethylphenol's inhibition of COX-2, the size, shape, and hydrophobicity conferred by the three methyl groups allow it to fit snugly into the enzyme's active site, blocking substrate access. researchgate.net The relationship between the position of a substituent and biological effect is critical; studies on other compounds, such as halogenated isatins, show that altering the substituent's position on the benzene ring significantly impacts inhibitory activity against inflammatory mediators like NO, TNFα, and PGE2. mdpi.com
Biosynthesis and Natural Occurrence in Biological Systems (e.g., Arabica Coffee)
This compound has been identified as a naturally occurring compound in several biological systems. Its most notable occurrence is in roasted Arabica coffee beans (Coffea arabica). foodb.cathegoodscentscompany.com Its presence in coffee is significant enough that it has been suggested as a potential biomarker for the consumption of this beverage. foodb.ca
In addition to coffee, this compound has also been reported to be present in tomatoes (Solanum lycopersicum). nih.gov While the compound is known to exist in these plant species, detailed information regarding its specific biosynthetic pathways within these organisms is not well-established in the literature. Phenolic compounds in plants are generally synthesized through complex pathways, often originating from precursors in the shikimate pathway, but the precise enzymatic steps leading to the formation of this compound have not been fully elucidated.
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are essential for separating 2,3,5-trimethylphenol from complex mixtures, allowing for its accurate detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. nist.gov In this method, the compound is vaporized and separated on a capillary column based on its boiling point and affinity for the column's stationary phase. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.
The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 136, corresponding to its molecular weight. nih.govnih.gov The most abundant fragment, or base peak, is typically observed at m/z 121, resulting from the loss of a methyl group (CH₃). nih.govnih.gov Retention indices, such as the Kovats retention index, are also used to confirm the compound's identity by comparing its elution time to that of known standards. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Ion (m/z) | 136 | nih.gov |
| Base Peak (m/z) | 121 | nih.gov |
This interactive table summarizes key parameters used for the identification of this compound in GC-MS analysis.
For highly complex samples where single-column gas chromatography may not provide adequate separation, multidimensional gas chromatography (MDGC) offers enhanced resolution. monash.edu This technique employs two or more columns with different stationary phases. A specific fraction from the first column containing the analyte of interest can be selectively transferred to a second column for further separation. MDGC coupled with mass spectrometry has been effectively used for the detailed characterization of phenols and alkylphenols in challenging matrices, such as environmental or food samples. thegoodscentscompany.com This approach significantly improves the ability to resolve isomeric compounds and separate this compound from other structurally similar phenols that may co-elute in a single-dimensional separation. monash.eduthegoodscentscompany.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile or thermally labile compounds, though it is also applicable to this compound. The compound is first separated using reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com For MS-compatible methods, the mobile phase typically consists of an organic solvent like acetonitrile, water, and an acid modifier such as formic acid to facilitate ionization. sielc.com
Following chromatographic separation, the analyte enters a tandem mass spectrometer. In the first stage, the precursor ion (e.g., the protonated molecule [M+H]⁺) is selected. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage. This process provides a high degree of selectivity and sensitivity. Predicted LC-MS/MS spectra for this compound show characteristic fragmentation patterns that vary with collision energy. foodb.ca
Table 2: Predicted LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Reference |
|---|---|---|---|
| 137.0961 | 10 V | 122.0726, 107.0488 | foodb.ca |
| 137.0961 | 20 V | 122.0726, 107.0488, 94.0648 | foodb.ca |
This interactive table presents predicted product ions for this compound at different collision energies in positive ion mode, which are used for its specific detection in LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the molecular structure of this compound.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum typically shows distinct signals for the phenolic hydroxyl (-OH) proton, the two aromatic protons, and the protons of the three methyl groups. chemicalbook.com The chemical shifts of the methyl groups and aromatic protons are influenced by their position on the benzene (B151609) ring.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum of this compound will display signals for the six aromatic carbons (four substituted and two unsubstituted) and the three methyl carbons. chemicalbook.com The carbon atom attached to the hydroxyl group resonates at a characteristic downfield shift.
2D NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of all signals in the ¹H and ¹³C spectra.
Table 3: Typical NMR Chemical Shifts for this compound
| Spectrum | Functional Group | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H NMR | -OH | Variable, typically 4.5-5.5 |
| Aromatic C-H | ~6.6 - 6.7 | |
| -CH₃ | ~2.1 - 2.2 | |
| ¹³C NMR | C-OH | ~151 |
| C-CH₃ | ~122 - 137 | |
| Aromatic C-H | ~117 - 121 |
This interactive table provides representative chemical shift ranges for the different proton and carbon environments in this compound. Exact values can vary with solvent and concentration.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. nist.gov The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nih.gov
A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. nist.gov The sharpness and exact position of this band can be influenced by hydrogen bonding. Absorptions corresponding to C-H stretching from the aromatic ring and the methyl groups appear just above and below 3000 cm⁻¹, respectively. Furthermore, characteristic C=C stretching vibrations within the aromatic ring are typically observed in the 1500-1600 cm⁻¹ region. nih.gov
Table 4: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| 3200-3600 (broad) | O-H Stretch | Phenolic Hydroxyl | nist.gov |
| 2850-3000 | C-H Stretch | Methyl Groups | nih.gov |
| 1500-1600 | C=C Stretch | Aromatic Ring | nih.gov |
This interactive table highlights the principal infrared absorption frequencies and their corresponding molecular vibrations for identifying this compound.
Mass Spectrometry (MALDI-TOF, ESI-MS)
Soft ionization mass spectrometry techniques, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), are instrumental for determining the molecular weight and structural features of phenolic compounds with minimal fragmentation.
While specific experimental MALDI-TOF or ESI-MS studies for this compound are not extensively detailed in publicly available literature, predicted data and the general principles of these techniques allow for a thorough characterization. In ESI-MS, this compound, with a molecular weight of approximately 136.19 g/mol , would be expected to be detected as a protonated molecule [M+H]⁺ at m/z 137.19 or a deprotonated molecule [M-H]⁻ at m/z 135.19, depending on the ionization mode.
Tandem mass spectrometry (MS/MS) analysis of the parent ion would induce fragmentation, providing insight into its structure. The primary fragmentation pathway for the protonated molecule typically involves the loss of a methyl radical (•CH₃), a common fragmentation for methylated phenols, leading to a stable ion. Further fragmentation could occur through the loss of carbon monoxide (CO). Predicted fragmentation data for the [M+H]⁺ ion of this compound at various collision energies illustrates these characteristic pathways.
Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Collision Energy | Parent Ion (m/z) | Fragment Ion (m/z) | Predicted Neutral Loss |
|---|---|---|---|
| 10 V | 137.1 | 122.1 | CH₃ |
| 20 V | 137.1 | 122.1 | CH₃ |
MALDI-TOF mass spectrometry is another powerful technique for analyzing phenolic compounds. nih.gov In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material (e.g., 2,5-dihydroxybenzoic acid) that strongly absorbs laser energy. mdpi.com The laser irradiation desorbs and ionizes the analyte molecules, primarily as single-charged ions, which are then accelerated into a time-of-flight analyzer. This method provides a very accurate molecular weight determination with high sensitivity. mdpi.com For this compound, this technique would be expected to yield a strong signal for the molecular ion, confirming its elemental composition.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic ring. The hydroxyl and methyl substituents on the benzene ring act as auxochromes, influencing the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
The NIST Chemistry WebBook provides spectral data for this compound, showing distinct absorption maxima. nist.gov These absorptions are characteristic of the phenolic chromophore, modified by the electronic effects of the three methyl groups.
Table 2: UV-Vis Spectral Data for this compound
| Wavelength (λmax) | Log ε | Solvent |
|---|---|---|
| ~274 nm | ~3.2 | Data from gaseous phase or non-polar solvent |
The spectrum exhibits a primary absorption band around 274 nm with a shoulder or a secondary maximum near 279 nm. nist.gov This fine structure is typical for substituted benzenes and arises from vibrational effects coupled with the electronic transitions of the aromatic system.
X-ray Diffraction Analysis
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This analysis provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and crystal packing.
As of this writing, a comprehensive, publicly accessible single-crystal X-ray diffraction study for this compound has not been reported in major crystallographic databases. Therefore, experimental data on its crystal system, space group, and precise atomic coordinates are not available.
If such an analysis were performed, it would be expected to reveal the planarity of the benzene ring and the specific conformations of the methyl and hydroxyl groups relative to the ring. Of particular interest would be the characterization of the hydrogen bonding network formed by the phenolic hydroxyl groups between adjacent molecules in the crystal lattice, which would govern the material's bulk properties, including its melting point and solubility.
Environmental Aspects and Degradation
Environmental Metabolism Studies
The metabolism of 2,3,5-trimethylphenol in the environment involves both biotic and abiotic transformation processes. While specific data on this compound is limited, studies on related isomers and microbial degradation provide insights into its environmental fate.
Abiotic degradation, particularly in the atmosphere, is a potential pathway for the removal of volatile phenols. For the related isomer, 2,3,6-trimethylphenol (B1330405), it is expected to exist primarily as a vapor in the atmosphere, where it is degraded by reacting with photochemically-produced hydroxyl radicals nih.gov. The estimated atmospheric half-life for this reaction is approximately 3 hours nih.gov. Due to the lack of hydrolyzable functional groups, compounds like trimethylphenols are not expected to undergo significant hydrolysis in the environment nih.gov. Photodegradation in water can also occur, and for the isomer 2,4,6-trimethylphenol (B147578), this process is known to be enhanced by the presence of natural substances like humic acids rug.nlsemanticscholar.org.
In terms of biotic processes, microbial oxidation is a key metabolic pathway. Laboratory studies have shown that intact cells of a non-fluorescent Pseudomonas species can rapidly and completely oxidize this compound nih.gov. Furthermore, chemical oxidation studies provide clues to potential metabolic products. The oxidation of this compound with hydrogen peroxide using a cobalt-based catalyst has been shown to yield 2,3,5-trimethylhydroquinone, which is then further oxidized to 2,3,5-trimethylbenzoquinone conicet.gov.ar. This suggests that hydroxylation and subsequent oxidation are key steps in its transformation.
Table 1: Environmental Fate Parameters for Trimethylphenol Isomers
| Parameter | Compound | Finding |
|---|---|---|
| Atmospheric Degradation | 2,3,6-Trimethylphenol | Degraded by reaction with hydroxyl radicals; estimated atmospheric half-life of ~3 hours. nih.gov |
| Hydrolysis | 2,3,6-Trimethylphenol | Not expected to undergo hydrolysis. nih.gov |
| Photodegradation | 2,4,6-Trimethylphenol | Enhanced by the presence of humic acids in water. rug.nlsemanticscholar.org |
| Microbial Metabolism | This compound | Rapidly oxidized to completion by a Pseudomonas species. nih.gov |
| Chemical Oxidation Products | This compound | Oxidized to 2,3,5-trimethylhydroquinone and 2,3,5-trimethylbenzoquinone. conicet.gov.ar |
Biodegradation Pathways
The biodegradation of phenolic compounds by microorganisms is a critical process for their removal from contaminated environments. For substituted phenols like this compound, specific enzymatic pathways have been identified.
Research has demonstrated that the bacterial degradation of this compound proceeds via a gentisate pathway. A study using a non-fluorescent Pseudomonas species found that the oxidation of this compound, along with other alkylphenols, resulted in the formation of corresponding alkyl-substituted gentisic acids (2,5-dihydroxybenzoic acids) nih.gov. These intermediates were found to accumulate when the bacterial cells were treated with α,α'-bipyridyl, an inhibitor of certain enzymes nih.gov.
The key findings from this research include:
Organism: A non-fluorescent Pseudomonas species was capable of completely oxidizing this compound nih.gov.
Intermediates: Alkyl-substituted 3-hydroxybenzoic acids and alkyl-substituted gentisic acids were identified as products of the oxidation of this compound nih.gov.
Enzymatic Activity: Cell extracts required the cofactor NADH (Nicotinamide adenine dinucleotide, reduced form) to catalyze the oxidation of the phenols and accumulate the corresponding gentisic acids nih.gov.
This indicates a specific metabolic route where the initial attack on the aromatic ring leads to the formation of these dihydroxylated benzoic acid derivatives before the ring is cleaved and the carbon is utilized by the microorganism.
Table 2: Biodegradation of this compound by a Pseudomonas Species
| Feature | Description | Reference |
|---|---|---|
| Microorganism | Non-fluorescent Pseudomonas sp. | nih.gov |
| Substrate | This compound | nih.gov |
| Observed Outcome | Rapid and complete oxidation | nih.gov |
| Identified Intermediates | Alkyl-substituted 3-hydroxybenzoic acids | nih.gov |
| Alkyl-substituted gentisic acids | nih.gov | |
| Cofactor Requirement | NADH | nih.gov |
Occurrence in Environmental Matrices (e.g., Groundwater)
This compound has been identified as a contaminant in various environmental settings, particularly in groundwater and soil associated with industrial and fuel-related pollution.
In a study of groundwater samples from five sites in California, USA, that were impacted by fuel spills, this compound was detected as part of a non-targeted analysis of polar petroleum metabolites mdpi.com. The detection was made using gas chromatography-mass spectrometry (GC-GC-TOFMS). However, it was noted that the phenols, including this compound, were present in very low concentrations, below the limit of quantification (
The presence of this compound is also monitored in soil. Analytical methods using high-performance liquid chromatography (HPLC) have been established for its determination in soil samples alsenvironmental.co.uk. A specific method reports a detection limit for total phenols, which includes this compound, as 0.035 mg/kg alsenvironmental.co.uk. This indicates the capability to detect its presence in solid matrices, which is crucial for assessing contamination at industrial sites.
Table 3: Detection of this compound in Environmental Matrices
| Environmental Matrix | Location/Context | Detection Details |
|---|
| Groundwater | California, USA (fuel spill sites) | Detected using GC-GC-TOFMS; concentration was below the limit of quantification (
Future Directions and Emerging Research Areas
Novel Catalytic Systems for Sustainable Synthesis
The industrial synthesis of 2,3,5-trimethylphenol and its conversion to valuable products such as 2,3,5-trimethyl-1,4-benzoquinone (a key precursor to Vitamin E) are subjects of ongoing research to develop more sustainable and efficient catalytic methods. nist.gov Future work is centered on creating catalysts that offer high selectivity, operate under mild conditions, and are reusable, thereby reducing waste and energy consumption.
One promising approach involves the catalytic rearrangement of isomers. For instance, 2,3,6-trimethylphenol (B1330405) can be converted to this compound through a rearrangement reaction catalyzed by aluminum trihalides. fishersci.ca Research in this area aims to replace traditional Lewis acids with solid acid catalysts that are less corrosive and easier to separate from the reaction mixture.
Another key area is the selective alkylation of other phenolic compounds. The alkylation of 3,5-dimethylphenol (B42653) using a WO₃/t-ZrO₂ catalyst has been shown to yield this compound. chemsrc.com Future developments will likely focus on optimizing catalyst design to maximize the yield and selectivity towards the desired isomer. chemsrc.com
Furthermore, the oxidation of this compound is a critical step in producing fine chemicals. Cobalt-based solid catalysts, particularly when supported on materials like ZSM-5 zeolites, have been found to be efficient for the oxidation of this compound to 2,3,5-trimethylbenzoquinone and 2,3,5-trimethylhydroquinone using hydrogen peroxide as a green oxidant. chemicalbook.com The development of novel heterogeneous catalysts, such as Co–N–C materials, is also being explored for the selective oxidation of related isomers, providing insights that could be applied to this compound conversion. nist.gov
| Reaction Type | Catalyst System | Reactant(s) | Product(s) | Significance |
|---|---|---|---|---|
| Rearrangement | Aluminum trihalide (e.g., AlCl₃) | 2,3,6-Trimethylphenol | This compound | Direct synthesis from an isomer. fishersci.ca |
| Alkylation | WO₃/t-ZrO₂ | 3,5-Dimethylphenol | This compound | Selective synthesis with a reported yield of 30 wt%. chemsrc.com |
| Oxidation | CoW₁₂O₄₀ supported on ZSM-5 zeolite | This compound, Hydrogen peroxide | 2,3,5-Trimethylbenzoquinone, 2,3,5-Trimethylhydroquinone | Efficient oxidation under mild conditions using a green oxidant. chemicalbook.com |
Exploration of New Biological Activities and Therapeutic Potential
While this compound is well-established as a crucial intermediate in the synthesis of Vitamin E (alpha-tocopherol), its intrinsic biological activities are an area of growing interest. nih.gov Exploring these properties could lead to the discovery of new therapeutic applications for the compound and its derivatives.
Initial research has identified this compound as an antiproliferative agent against the protozoan Tetrahymena pyriformis, indicating a potential for further investigation into its effects on cell growth and division. google.com Additionally, studies evaluating new antioxidant compounds have used this compound as a reference molecule, suggesting it possesses inherent antioxidant properties that warrant deeper exploration. thegoodscentscompany.com Its presence in natural products like coffee beans also points towards potential roles in biological systems. google.com
Future research is expected to focus on:
Antioxidant Mechanisms: Elucidating the specific mechanisms by which this compound and its derivatives scavenge free radicals and protect against oxidative stress.
Antiproliferative and Cytotoxic Studies: Expanding screening to various cancer cell lines to determine its potential as an anticancer agent.
Enzyme Inhibition: Investigating the interaction of this compound with various enzymes, inspired by findings that related coffee components can affect GABA(A) receptors. google.com
Antimicrobial Activity: Screening against a panel of bacteria and fungi to uncover any potential antimicrobial properties.
| Biological Activity | Finding/Observation | Potential Application |
|---|---|---|
| Antiproliferative | Active against T. pyriformis with a pGI50 of 0.36. google.com | Further investigation as an antiproliferative or cytotoxic agent. |
| Antioxidant | Used as a reference compound in studies of new antioxidants. thegoodscentscompany.com | Development of novel antioxidants for therapeutic or industrial use. |
| Vitamin E Precursor | Key intermediate in the synthesis of alpha-tocopherol. nih.gov | Continued importance in nutritional and therapeutic supplement production. |
Advanced Materials Development from this compound Derivatives
The phenolic structure of this compound makes it an attractive monomer for the development of advanced polymers and functional materials. The hydroxyl group and the aromatic ring provide sites for polymerization and functionalization, opening avenues for creating materials with tailored properties. While this area is still emerging, the potential is significant, drawing parallels from the broader field of phenol-based materials.
Future research directions include:
Phenolic Resins: Investigating the condensation of this compound with aldehydes (such as formaldehyde) to create novel phenolic resins. The specific substitution pattern of the methyl groups could impart unique properties, such as high thermal stability, specific solubility, and enhanced mechanical strength, compared to traditional phenol-formaldehyde resins.
Polycarbonates and Polyesters: Using the hydroxyl group of this compound to react with phosgene (B1210022) or dicarboxylic acids to synthesize specialty polycarbonates and polyesters. These polymers could exhibit high glass transition temperatures and improved hydrolytic stability.
Porous Organic Frameworks: While research has shown the use of its isomer, 1,3,5-trimethylphenol, in synthesizing magnetic covalent organic frameworks (COFs) for environmental remediation, similar strategies could be applied to this compound. thegoodscentscompany.com Its rigid structure could be exploited to build highly porous and crystalline frameworks for applications in gas storage, separation, and catalysis.
Functional Derivatives: The synthesis of highly functionalized derivatives from this compound can serve as building blocks for liquid crystals, photoresists, or other high-performance materials used in the electronics industry.
Integration of Computational and Experimental Approaches
The synergy between computational chemistry and experimental research offers a powerful paradigm for accelerating the discovery and optimization of processes involving this compound. By modeling molecular properties and reaction pathways, researchers can predict outcomes, screen potential candidates, and gain deeper insights into underlying mechanisms, thereby guiding experimental efforts more efficiently.
Key areas for integration include:
Catalyst Design: Using Density Functional Theory (DFT) and other computational methods to model the interaction of this compound and its reactants with catalyst surfaces. This can help in understanding reaction mechanisms for its synthesis or conversion and in designing new catalysts with higher activity and selectivity.
Prediction of Properties: Employing Quantitative Structure-Property Relationship (QSPR) models to predict the physical and chemical properties of novel polymers and materials derived from this compound before their synthesis. This allows for the in-silico screening of potential materials for specific applications.
Biological Activity Modeling: Using molecular docking and molecular dynamics simulations to study the interaction of this compound derivatives with biological targets like enzymes and receptors. This can help predict biological activity and guide the design of new therapeutic agents.
The foundation for these computational studies lies in accurate physicochemical data, much of which has been experimentally determined.
| Property | Value | Significance for Computational Modeling |
|---|---|---|
| Molecular Formula | C₉H₁₂O | Fundamental input for all calculations. |
| Molecular Weight | 136.19 g/mol | Basic parameter for reaction stoichiometry and property prediction. |
| SMILES String | Cc1cc(C)c(C)c(O)c1 | Machine-readable representation for database searches and input into modeling software. |
| InChIKey | OGRAOKJKVGDSFR-UHFFFAOYSA-N | Standardized structural identifier for linking different datasets and computational results. |
| Boiling Point | 230-231 °C | Used to validate thermodynamic models and simulate separation processes. |
| Melting Point | 92-95 °C | Important for modeling phase behavior and predicting crystal structures. |
Q & A
Q. What are the common synthetic routes for 2,3,5-trimethylphenol, and how can their efficiency be optimized?
this compound can be synthesized via:
- Electrochemical oxidation of mesitol (2,4,6-trimethylphenol) : This method avoids hazardous chemical oxidants but requires optimization of electrode materials and current density to improve yield .
- Acid-catalyzed rearrangement of quinol intermediates : Hydrochloric or sulfuric acid catalyzes the rearrangement under ambient conditions, though inert atmospheres may be needed for alkali-catalyzed variants .
- Oxidation of 1,2,4-trimethylbenzene : Industrial routes use γ-Al₂O₃-supported catalysts (e.g., Cu(II)-functionalized mesoporous materials) to achieve high selectivity for 2,3,5-trimethylbenzoquinone, a precursor .
Optimization strategies : Compare reaction kinetics, catalyst stability, and byproduct profiles using GC-MS or HPLC .
Q. How can the physicochemical properties of this compound be accurately characterized?
Key properties include:
- Melting point (92–97°C) and solubility : Determine via differential scanning calorimetry (DSC) and gravimetric analysis in solvents like methanol or DMSO .
- Oxidative stability : Monitor color changes (white to grayish) under ambient conditions using UV-Vis spectroscopy, as the compound oxidizes readily .
- Partition coefficient (LogP = 2.32) : Measure via shake-flask method with octanol/water systems .
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases and UV detection at 254 nm. Calibrate with certified reference standards (e.g., 100 μg/mL in methanol) .
- Gas chromatography-mass spectrometry (GC-MS) : Derivatize with BSTFA to enhance volatility and detect using electron ionization (EI) modes .
Q. How can catalytic oxidation conditions for synthesizing 2,3,5-trimethylbenzoquinone be optimized?
- Catalyst screening : Test transition metals (e.g., Cu, Fe) supported on mesoporous materials (e.g., SBA-15) under varying temperatures (60–120°C) and oxidants (tert-butyl hydroperoxide) .
- Reaction monitoring : Track conversion rates via in-situ FTIR or periodic sampling with HPLC to identify side products like this compound dimers .
Advanced Research Questions
Q. How can contradictions in reported oxidation efficiencies of this compound be resolved?
Discrepancies in yields (e.g., electrochemical vs. chemical oxidation) may arise from:
- Substrate steric effects : Compare reactivity of this compound with analogs (e.g., 2,6-di-tert-butylphenol) to assess steric hindrance using kinetic studies .
- Catalyst deactivation : Characterize spent catalysts via XPS or TEM to identify fouling or metal leaching .
- Reaction scale : Bench-scale vs. microreactor systems may alter mass transfer rates; use computational fluid dynamics (CFD) to model flow conditions .
Q. What mechanistic insights exist for the oxidation of this compound to benzoquinone derivatives?
- Radical pathways : Electron paramagnetic resonance (EPR) can detect transient radicals (e.g., phenoxyl) during oxidation with nitrosodisulfonate or Fe(III) .
- Acid-base interactions : Probe protonation states of intermediates using pH-dependent UV-Vis or NMR spectroscopy to clarify rearrangement pathways .
Q. How can the antiproliferative activity of this compound be experimentally validated and mechanistically explored?
Q. What safety protocols are critical for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
